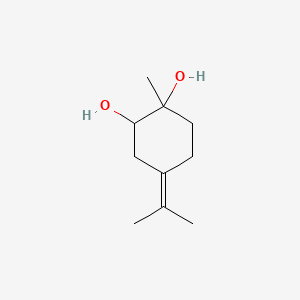
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol (Mixture of Diastereomers)
描述
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a propan-2-ylidene group, and two hydroxyl groups at the 1 and 2 positions. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers.
属性
CAS 编号 |
89708-25-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
1-methyl-4-propan-2-ylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h9,11-12H,4-6H2,1-3H3 |
InChI 键 |
YSAKJLXQURNWJJ-UHFFFAOYSA-N |
SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
规范 SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
同义词 |
4-menth-8-en-1,2-diol |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with propan-2-one in the presence of a suitable catalyst to form the intermediate 1-methyl-4-(propan-2-ylidene)cyclohexene. This intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclohexanes.
科学研究应用
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism by which 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
相似化合物的比较
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,4-diol: Similar structure but with hydroxyl groups at different positions.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: Another diastereomer with different substitution patterns.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of multiple chiral centers also makes it an interesting compound for stereochemical studies and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


